molecular formula C8H11FN2 B13166362 2-(2-Amino-1-fluoroethyl)aniline

2-(2-Amino-1-fluoroethyl)aniline

Cat. No.: B13166362
M. Wt: 154.18 g/mol
InChI Key: KQYNIFHWHSLCFJ-UHFFFAOYSA-N
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Description

2-(2-Amino-1-fluoroethyl)aniline is an organic compound with the molecular formula C8H11FN2 It is a derivative of aniline, where the amino group is substituted with a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1-fluoroethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an amine. For instance, starting from 2-fluoroethylamine, the reaction with aniline under appropriate conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1-fluoroethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amines .

Scientific Research Applications

2-(2-Amino-1-fluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1-fluoroethyl)aniline involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-1-fluoroethyl)aniline is unique due to the presence of both the fluoro and aminoethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where these features are advantageous .

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-(2-amino-1-fluoroethyl)aniline

InChI

InChI=1S/C8H11FN2/c9-7(5-10)6-3-1-2-4-8(6)11/h1-4,7H,5,10-11H2

InChI Key

KQYNIFHWHSLCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)F)N

Origin of Product

United States

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